2,4-Difluoro-phenylthioaceticacid
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Overview
Description
2,4-Difluoro-phenylthioacetic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.19 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a thioacetic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenyl ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 2,4-Difluoro-phenylthioacetic acid may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-phenylthioacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or thio-substituted phenylthioacetic acids
Scientific Research Applications
2,4-Difluoro-phenylthioacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-phenylthioacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetic acid: Similar structure but lacks the thioacetic acid group.
2,5-Difluorophenylacetic acid: Similar structure with fluorine atoms at different positions on the phenyl ring.
2-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of two fluorine atoms.
Uniqueness
2,4-Difluoro-phenylthioacetic acid is unique due to the presence of both fluorine atoms and a thioacetic acid group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F2OS |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)ethanethioic S-acid |
InChI |
InChI=1S/C8H6F2OS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) |
InChI Key |
NQCYGVZAFKEKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)S |
Origin of Product |
United States |
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